1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
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Overview
Description
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons This compound features a benzene ring substituted with a chloro group and a trichlorobut-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-4,4,4-trichlorobut-1-ene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The chloro group on the benzene ring can direct further substitutions to the ortho and para positions.
Nucleophilic Substitution: The trichlorobut-1-en-2-yl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more chlorine atoms.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can oxidize the compound to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond in the trichlorobut-1-en-2-yl group.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can replace chlorine atoms in the trichlorobut-1-en-2-yl group.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The chloro and trichlorobut-1-en-2-yl groups can participate in various binding interactions, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Bromo-3-(4,4,4-trichlorobut-1-en-2-yl)benzene
- 1-Chloro-3-(4,4,4-trifluorobut-1-en-2-yl)benzene
Uniqueness
1-Chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene is unique due to the specific positioning of the chloro and trichlorobut-1-en-2-yl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
60795-29-1 |
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Molecular Formula |
C10H8Cl4 |
Molecular Weight |
270.0 g/mol |
IUPAC Name |
1-chloro-3-(4,4,4-trichlorobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C10H8Cl4/c1-7(6-10(12,13)14)8-3-2-4-9(11)5-8/h2-5H,1,6H2 |
InChI Key |
BSQAMTGWSDURRG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(Cl)(Cl)Cl)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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